2-Aminoethylmethylsulfone hydrochloride CAS number 104458-24-4
2-Aminoethylmethylsulfone hydrochloride CAS number 104458-24-4
Technical Whitepaper: 2-Aminoethylmethylsulfone Hydrochloride (CAS 104458-24-4) [1][2]
Executive Summary
2-Aminoethylmethylsulfone hydrochloride (CAS 104458-24-4) is a specialized aliphatic amine building block critical to the synthesis of small-molecule tyrosine kinase inhibitors (TKIs).[1][2][3][4][5][6][7][8] Its primary industrial application lies in the production of Lapatinib (Tykerb/Tyverb), a dual HER2/EGFR inhibitor used in metastatic breast cancer therapy.[1]
Functionally, this reagent introduces a 2-(methylsulfonyl)ethyl moiety.[1][2][3][5][9] This specific side chain serves a dual purpose in medicinal chemistry: it enhances aqueous solubility via the polar sulfone group while maintaining metabolic stability superior to corresponding sulfides or sulfoxides. As a hydrochloride salt, the compound offers improved handling properties and stoichiometric precision compared to its hygroscopic and unstable free base form.[1]
Chemical Profile & Characterization
| Property | Specification |
| CAS Number | 104458-24-4 |
| IUPAC Name | 2-Methanesulfonylethan-1-amine hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 159.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et |
| Stability | Hygroscopic; stable under inert atmosphere.[1][7] |
Structural Analysis
The molecule consists of a primary amine separated from a methyl sulfone group by an ethyl linker.[1]
-
Sulfone Group (
): Acts as a strong hydrogen bond acceptor.[1] Unlike carboxylic acids, it remains neutral at physiological pH, improving membrane permeability while enhancing polarity.[1] -
Ethyl Linker: Insulates the amine from the strong electron-withdrawing effect of the sulfone, preserving the nucleophilicity of the nitrogen for synthetic coupling.[1]
-
Hydrochloride Counterion: Stabilizes the primary amine, preventing oxidative degradation and carbamate formation (from atmospheric CO
) during storage.
Synthetic Utility & Mechanism[1][5][12][13]
The core utility of 2-Aminoethylmethylsulfone hydrochloride is the introduction of the "solubilizing tail" in drug candidates.[1] In the context of Lapatinib, this tail is attached to the quinazoline core to balance the high lipophilicity of the aromatic scaffold.[1]
Mechanism of Action in Synthesis
The compound is typically employed in Reductive Amination or Nucleophilic Substitution reactions.
-
Salt Neutralization: The HCl salt is neutralized in situ using a tertiary base (e.g., DIPEA, TEA) to liberate the free amine nucleophile.[1]
-
Imine Formation: The free amine attacks an aldehyde or ketone electrophile, releasing water to form a hemiaminal, then an imine.[1]
-
Reduction: The imine is reduced (using NaBH(OAc)
or H /Pd-C) to the secondary amine.[1]
The sulfone moiety remains inert during these standard amine couplings, providing a robust protecting-group-free workflow.[1]
Figure 1: General workflow for utilizing 2-Aminoethylmethylsulfone HCl in reductive amination.
Case Study: Synthesis of Lapatinib
The most authoritative application of CAS 104458-24-4 is the final step of the Lapatinib synthesis.[1] This protocol demonstrates the reagent's role in converting the furan-aldehyde intermediate into the active pharmaceutical ingredient (API).[1]
Experimental Protocol
Note: This protocol synthesizes technical data from patent literature (e.g., WO2002002552, CN103373951) and process chemistry optimizations.
Reagents:
-
Aldehyde Intermediate: 5-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazoline]-2-furancarbaldehyde (1.0 eq)[1][5]
-
Amine Source: 2-Aminoethylmethylsulfone hydrochloride (1.5 – 2.0 eq)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq)[1] -
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)
) (2.5 eq) or H /Pd-C.[1] -
Solvent: Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio).
Step-by-Step Methodology:
-
Activation: Charge the reaction vessel with the Aldehyde Intermediate and DCM/MeOH solvent mixture.
-
Free Basing: Add 2-Aminoethylmethylsulfone hydrochloride followed by the slow addition of DIPEA .[1] Stir at room temperature (20–25 °C) for 30 minutes. Why? This ensures the amine is deprotonated and available for nucleophilic attack before the reducing agent is introduced.[1]
-
Imine Formation: Allow the mixture to stir for 1–2 hours. Monitoring by HPLC should show the disappearance of the aldehyde peak and formation of the imine.[1]
-
Reduction: Cool the mixture to 0–5 °C. Add NaBH(OAc)
portion-wise to control exotherm. Alternative: For industrial scale, catalytic hydrogenation (H , 5% Pd/C, 1 atm) is often preferred to avoid boron waste.[1] -
Quench & Workup: After reaction completion (typically 4–12 hours), quench with aqueous NaHCO
. Extract with organic solvent (DCM or EtOAc). -
Purification: The crude product is often crystallized as a ditosylate salt (Lapatinib Ditosylate) using
-toluenesulfonic acid in methanol.[1]
Figure 2: The chemical pathway converting the quinazoline intermediate to Lapatinib using CAS 104458-24-4.[1]
Synthesis of the Reagent (CAS 104458-24-4)[1][2][6][7][9][11]
For researchers needing to synthesize the reagent in-house or verify supplier quality, the synthesis typically follows an oxidation pathway from sulfide precursors.[1]
Route A: Oxidation of 2-(Methylthio)ethylamine
-
Precursor: 2-(Methylthio)ethylamine (CAS 18542-42-2).[1]
-
Oxidation: Treatment with Hydrogen Peroxide (H
O ) or -CPBA oxidizes the sulfide ( ) to the sulfone ( ).[1] -
Salt Formation: The resulting amine is treated with anhydrous HCl in ethanol/dioxane to precipitate the hydrochloride salt.
Route B: Gabriel Synthesis (Industrial)
-
Alkylation: Reaction of Potassium Phthalimide with 2-chloroethyl methyl sulfone.[1]
-
Deprotection: Hydrazinolysis or acid hydrolysis releases the primary amine.
-
Salting: Conversion to HCl salt.
Handling, Stability, and Safety
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably under a desiccator or inert atmosphere (Argon/Nitrogen).[1] Exposure to moisture can lead to clumping and stoichiometry errors during weighing.[1]
-
Analysis:
-
1H NMR (DMSO-d6):
3.05 (s, 3H, SO CH ), 3.2–3.3 (m, 2H, CH ), 3.5–3.6 (m, 2H, CH ), 8.3 (br s, 3H, NH ).[1] -
Mass Spec: m/z = 124.0 [M+H]
(Free base).
-
-
Safety: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749886, 2-Aminoethylmethylsulfone hydrochloride. Retrieved from [Link]
-
GlaxoSmithKline. (2002). Quinazoline derivatives as c-erbB-2 and c-erbB-4 tyrosine kinase inhibitors. World Intellectual Property Organization Patent WO2002002552.[1] Retrieved from
-
Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
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- 2. angenesci.com [angenesci.com]
- 3. WO2011039759A1 - A new process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 5. CN103373951B - A kind of preparation method of lapatinib intermediate - Google Patents [patents.google.com]
- 6. 104458-24-4 | 2-(Methylsulfonyl)ethanamine hydrochloride - AiFChem [aifchem.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. CAS 104458-24-4: Ethanamine, 2-(methylsulfonyl)-, hydrochl… [cymitquimica.com]
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